Cas no 1033202-63-9 (1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene)

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring a bromo, fluoro, and trifluoromethoxy substituent on the benzene ring. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective functionalization. The presence of both bromine and fluorine enhances reactivity in cross-coupling reactions, while the trifluoromethoxy group contributes to increased lipophilicity and metabolic stability. This compound is well-suited for applications in medicinal chemistry, where precise electronic and steric properties are critical. High purity grades ensure consistent performance in demanding synthetic processes.
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene structure
1033202-63-9 structure
Product Name:1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
CAS No:1033202-63-9
MF:C7H3BrF4O
MW:258.995735406876
MDL:MFCD11035923
CID:1037455
PubChem ID:45382130
Update Time:2025-05-19

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
    • AK110639
    • I01-6794
    • I01-9251
    • KB-218502
    • MolPort-020-007-322
    • SCHEMBL16184453
    • C7H3BrF4O
    • I10741
    • EN300-217099
    • CS-0084343
    • DTXSID50670191
    • XPOCYGYMYNLXCQ-UHFFFAOYSA-N
    • 1033202-63-9
    • AKOS015890413
    • MFCD11035923
    • MDL: MFCD11035923
    • Inchi: 1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
    • InChI Key: XPOCYGYMYNLXCQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)OC(F)(F)F

Computed Properties

  • Exact Mass: 257.93034g/mol
  • Monoisotopic Mass: 257.93034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.724±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 168.5±35.0 ºC (760 Torr),
  • Flash Point: 67.8±10.2 ºC,
  • Solubility: Almost insoluble (0.088 g/l) (25 º C),

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1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:1033202-63-9)1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Order Number:A1097785
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:22
Price ($):319.0
Email:sales@amadischem.com

Additional information on 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Chemical Profile of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS No. 1033202-63-9)

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene, identified by the CAS number 1033202-63-9, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. This compound belongs to the class of halogenated benzenes, which are widely utilized as intermediates in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

The molecular structure of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene consists of a benzene ring substituted with a bromine atom at the 1-position, a fluorine atom at the 2-position, and a trifluoromethoxy group at the 3-position. This specific arrangement of fluorine and bromine atoms, along with the electron-withdrawing nature of the trifluoromethoxy group, makes the compound highly reactive and versatile in organic synthesis. The presence of multiple halogen atoms enhances its utility as a building block for more complex molecular architectures.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity to biological targets, and increased lipophilicity. These properties make them attractive candidates for drug development. Specifically, 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene has been explored in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. Its bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse pharmacophores.

One of the most compelling aspects of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is its role in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize small-molecule inhibitors targeting protein-protein interactions involved in cancer progression. The fluorine and bromine atoms serve as handles for medicinal chemists to optimize binding interactions with biological targets, while the trifluoromethoxy group contributes to metabolic stability and pharmacokinetic properties. Preliminary studies have demonstrated promising results in vitro, suggesting its potential as a lead compound for further development.

The synthesis of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes halogenation reactions followed by selective functional group modifications. The use of palladium-catalyzed cross-coupling reactions allows for precise control over regioselectivity, ensuring the desired substitution pattern on the benzene ring. These synthetic strategies highlight the compound's importance as a versatile intermediate in modern organic synthesis.

From a materials science perspective, 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene has also shown potential applications in advanced materials, particularly in organic electronics and liquid crystal displays (LCDs). The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can influence the electronic properties of conjugated polymers and small molecules used in optoelectronic devices. Researchers have explored its incorporation into polymer backbones to enhance charge transport properties, demonstrating its versatility beyond pharmaceutical applications.

The growing body of research on 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene underscores its significance as a key intermediate in synthetic chemistry. As computational methods and high-throughput screening continue to advance, new applications for this compound are likely to emerge. Its unique structural features make it an invaluable tool for chemists seeking to develop innovative solutions in drug discovery and materials science. Future studies may further elucidate its mechanistic role in various chemical transformations, providing deeper insights into its reactivity and utility.

In conclusion, 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS No. 1033202-63-9) represents a fascinating example of how structural complexity can be leveraged to create highly functionalized aromatic compounds with broad applications. Its role in pharmaceutical synthesis and materials science continues to evolve, driven by ongoing research efforts aimed at unlocking its full potential. As new methodologies emerge, this compound is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:1033202-63-9)1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
A1097785
Purity:99%
Quantity:250mg
Price ($):319.0
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